molecular formula C29H28N2O5 B016385 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine CAS No. 55612-11-8

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine

Cat. No.: B016385
CAS No.: 55612-11-8
M. Wt: 484.5 g/mol
InChI Key: FZDHVUVGQXVYOP-TWJOJJKGSA-N
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Description

N-acetyl-p-benzoquinone imine, commonly known as NAPQI, is a toxic byproduct produced during the metabolism of the analgesic paracetamol (acetaminophen). It is normally produced in small amounts and is almost immediately detoxified in the liver. under conditions where N-acetyl-p-benzoquinone imine is not effectively detoxified, such as in the case of paracetamol overdose, it can cause severe liver damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-p-benzoquinone imine is synthesized through the metabolism of paracetamol via the cytochrome P450 enzyme system, specifically CYP2E1 and CYP3A4. The process involves the oxidation of paracetamol to form N-acetyl-p-benzoquinone imine .

Industrial Production Methods

There are no direct industrial production methods for N-acetyl-p-benzoquinone imine as it is primarily a metabolic byproduct. its formation can be studied in vitro using liver microsomes or recombinant enzymes to mimic the metabolic conditions in the human liver .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-p-benzoquinone imine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-acetyl-p-benzoquinone imine is extensively studied in the fields of chemistry, biology, medicine, and industry due to its role in drug metabolism and toxicity:

    Chemistry: Understanding the metabolic pathways and reactions of N-acetyl-p-benzoquinone imine helps in the development of safer drugs.

    Biology: Studies focus on the biological effects of N-acetyl-p-benzoquinone imine, particularly its role in oxidative stress and cellular damage.

    Medicine: Research is aimed at understanding the mechanisms of paracetamol-induced hepatotoxicity and developing antidotes such as N-acetylcysteine.

    Industry: Used in the development of in vitro models to study drug metabolism and toxicity.

Mechanism of Action

N-acetyl-p-benzoquinone imine exerts its toxic effects primarily through its interaction with cellular proteins and depletion of glutathione. The compound is a strong oxidizer and reacts with glutathione to form non-toxic conjugates. in cases of glutathione depletion, N-acetyl-p-benzoquinone imine binds to cellular proteins, leading to oxidative stress and hepatotoxicity. The primary molecular targets include liver enzymes and proteins involved in cellular metabolism .

Comparison with Similar Compounds

N-acetyl-p-benzoquinone imine is unique due to its formation as a metabolic byproduct of paracetamol and its potent hepatotoxic effects. Similar compounds include:

N-acetyl-p-benzoquinone imine stands out due to its specific role in drug metabolism and its significant impact on liver health.

Properties

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDHVUVGQXVYOP-TWJOJJKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970952
Record name 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55612-11-8
Record name 1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55612-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Deoxy-5-o-trityl-beta-D-threopentofuranosyl)thymine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.865
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Record name 1-(2-Deoxy-5-O-trityl-�Ÿ-D-threopentofuranosyl)thymine
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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